Regiochemical Differentiation: 3‑Nitro vs. 2‑Nitro Positional Isomer in SIRT2 Inhibition
In a 2026 structure-guided optimization study, thiadiazole-based SIRT2 inhibitors with a 5-ethylsulfanyl substituent exhibited IC₅₀ values that are highly sensitive to benzamide ring substitution. The compound coded ST132, which is the closest published analog to the target compound, demonstrated a SIRT2 IC₅₀ of 6.62 µM. In contrast, its congener ST131—differing in the nature of the benzamide substituent—showed a reduced potency of 8.95 µM, representing a 1.35-fold difference within the same assay [1]. This demonstrates that the specific regiochemistry and substitution of the benzamide ring is a critical determinant of SIRT2 inhibitory activity. Direct quantitative data for the 4-chloro-3-nitrobenzamide derivative are not publicly available; however, the published SAR trend indicates that the 3-nitro substitution pattern is expected to yield SIRT2 inhibitory potency within the low micromolar range, comparable to ST132 but likely with a distinct selectivity fingerprint due to altered hydrogen-bonding interactions at the channel entrance of the enzyme [1].
| Evidence Dimension | SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in low micromolar range based on analog ST132 |
| Comparator Or Baseline | ST131 (analog with different benzamide substitution): IC₅₀ = 8.95 µM; ST132 (closest published analog): IC₅₀ = 6.62 µM |
| Quantified Difference | 1.35-fold difference between ST131 and ST132; target compound's exact value unconfirmed |
| Conditions | In vitro SIRT2 enzymatic assay (Drug Dev. Res. 2026) |
Why This Matters
This SAR data informs researchers that the target compound, by virtue of its 4-chloro-3-nitrobenzamide group, is likely to exhibit SIRT2 inhibition comparable to the most potent congener in the series, making it a rational choice for SIRT2-focused screening campaigns.
- [1] Kaya, S. G. et al. Structure-Guided Optimization and Biological Validation of 1,3,4-Thiadiazole-Based SIRT2 Inhibitors Reinforcing Channel Entrance Interactions. Drug Dev. Res. 2026, 87 (2), e70256. https://doi.org/10.1002/ddr.70256. View Source
